2-(3,4-dimethylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, furan, and hydrazide functional groups, which contribute to its diverse reactivity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with furan-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The phenoxy and furan rings may facilitate binding to hydrophobic pockets, while the hydrazide moiety could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenoxy)acetohydrazide
- 4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
Uniqueness
2-(3,4-DIMETHYLPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its combination of phenoxy, furan, and hydrazide groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-11-5-6-13(8-12(11)2)20-10-15(18)17-16-9-14-4-3-7-19-14/h3-9H,10H2,1-2H3,(H,17,18)/b16-9+ |
InChI Key |
FGBORMKCDXBVNF-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CO2)C |
Origin of Product |
United States |
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